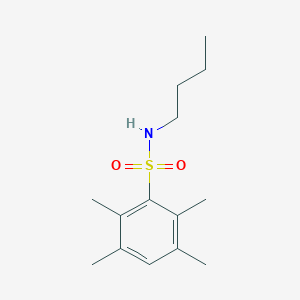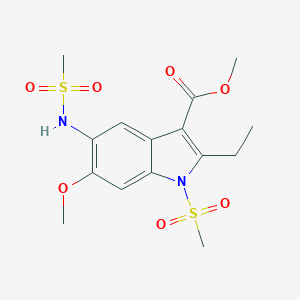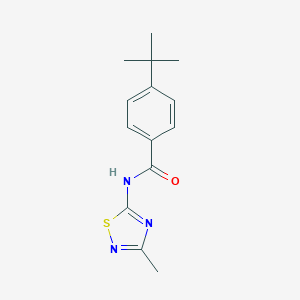![molecular formula C24H12F2N2O4S B257488 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257488.png)
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its ability to interact with cellular targets. In cancer cells, this compound induces apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic genes. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In cells exposed to reactive oxygen species, this compound acts as a fluorescent probe by reacting with the species and emitting fluorescence.
Biochemical and Physiological Effects:
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In inflammatory cells, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In cells exposed to reactive oxygen species, this compound acts as a fluorescent probe and can be used to detect the species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as an anti-cancer and anti-inflammatory agent, as well as its ability to act as a fluorescent probe for detecting reactive oxygen species. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are several future directions for the study of 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the evaluation of its potential as a diagnostic tool for detecting cancer cells or inflammatory cells in vivo. Additionally, the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases, could also be explored. Finally, the development of derivatives of this compound with improved solubility and bioavailability could also be an area of research.
Synthesemethoden
The synthesis of 7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 3-hydroxyphthalic anhydride with 6-fluoro-2-aminobenzothiazole in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran and 4-fluorobenzaldehyde to give the final product.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In biochemistry, this compound has been evaluated for its potential as a fluorescent probe for detecting reactive oxygen species.
Eigenschaften
Produktname |
7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C24H12F2N2O4S |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
7-fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12F2N2O4S/c25-12-5-7-17-15(9-12)21(30)19-20(11-2-1-3-14(29)8-11)28(23(31)22(19)32-17)24-27-16-6-4-13(26)10-18(16)33-24/h1-10,20,29H |
InChI-Schlüssel |
WOGBWMRDBUJHJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=C(C3=O)C=C(C=C6)F |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=C(C3=O)C=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)


![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)